molecular formula C15H18O4 B027029 Osthol hydrate CAS No. 69219-24-5

Osthol hydrate

Cat. No. B027029
CAS RN: 69219-24-5
M. Wt: 262.3 g/mol
InChI Key: FYGJNTORCNKCGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Osthol and its derivatives have been synthesized and modified to enhance their biological activities. For instance, derivatives containing hydrazone/acylhydrazone/sulfonylhydrazone skeletons at the C-8 position of osthol were semi-prepared to improve pesticidal activity. The synthesis approach aims to leverage the natural potency of osthol for higher value-added applications, particularly in agriculture (Ren et al., 2021).

Molecular Structure Analysis

Osthol's structure has been extensively studied, revealing insights into its molecular configuration. For example, the crystal structure of osthol isolated from Libanotis buchtormensis shows a coumarin nucleus in a plane, distinct from the 3-methylbut-2-enyl group plane, with a dihedral angle between them. This detailed analysis aids in understanding how structural features influence osthol's biological activities (Baolin, 2008).

Chemical Reactions and Properties

Research on osthol has highlighted its capability to undergo chemical modifications, enhancing its biological efficacy. Structural-activity relationship studies indicate that the 3,4-olefinic bond and the prenyl unit attached at the 8 position are crucial for its cytotoxic activity. These modifications have led to analogs with significantly higher cytotoxicity, demonstrating the potential for developing more effective therapeutic agents (Hitotsuyanagi et al., 1996).

Physical Properties Analysis

The physical properties of osthol have been characterized through various techniques. Structural analysis via methods such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) provides insights into its crystalline nature and morphology. Such studies are crucial for understanding how osthol's physical characteristics might influence its biological functions and stability (Farozi et al., 2016).

Chemical Properties Analysis

The chemical properties of osthol, including its interactions with biological molecules and potential for chemical modifications, play a significant role in its biological activities. Osthol's ability to interact with various molecular targets is partly due to its unique chemical structure, which allows for specific interactions with cellular components, influencing processes such as apoptosis and cell proliferation. This aspect is essential for leveraging osthol's potential in therapeutic applications (Shokoohinia et al., 2018).

Future Directions

Osthol hydrate has shown potential in various biological activities, and there is ongoing research on the optimization and modification of Osthol . It could be of great value for its use in future research .

properties

IUPAC Name

8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGJNTORCNKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osthol hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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